7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one
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Overview
Description
7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 3-formylchromone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield various reduced forms, such as the corresponding amine or hydroxylamine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine and hydroxylamine derivatives.
Substitution: Various substituted benzimidazole and chromenone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. For instance, its anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation, such as cyclin-dependent kinases. The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Benzimidazole derivatives: Such as 2-aminobenzimidazole and 5,6-dimethylbenzimidazole.
Chromenone derivatives: Such as 3-formylchromone and 7-hydroxy-4-methylcoumarin.
Uniqueness: 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is unique due to its combined structural features of benzimidazole and chromenone, which confer a distinct set of chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
7-amino-3-(1H-benzimidazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c17-10-6-5-9-7-11(16(20)21-14(9)8-10)15-18-12-3-1-2-4-13(12)19-15/h1-8H,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWLOZTRYDTFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C(C=C4)N)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31911-20-3 |
Source
|
Record name | 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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